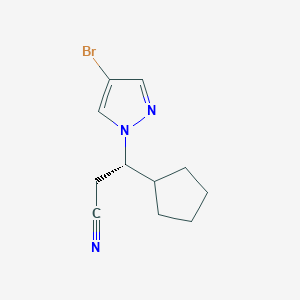![molecular formula C33H22O6 B13654004 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is a tricarboxylic aromatic compound. It is characterized by its complex structure, consisting of three carboxyphenyl groups attached to a central benzene ring. This compound is notable for its high melting point and stability, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the hydrothermal reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide, followed by acidification to precipitate the product . Industrial production methods may involve similar steps but are optimized for larger scale and higher efficiency.
Analyse Des Réactions Chimiques
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Applications De Recherche Scientifique
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Biology: The compound’s stability and functional groups make it useful in the design of biomolecular probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, facilitating the formation of complex structures. These interactions are crucial in its role in MOFs and other coordination polymers .
Comparaison Avec Des Composés Similaires
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid is unique due to its tricarboxylic structure and high stability. Similar compounds include:
1,3,5-Tris(4-carboxyphenyl)benzene: A closely related compound with similar properties and applications.
4,4’'-Dimethyl-1,3,5-tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with slight structural variations.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with additional carboxylic groups, used in similar applications.
Propriétés
Formule moléculaire |
C33H22O6 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H22O6/c34-31(35)25-11-5-21(6-12-25)20-1-3-22(4-2-20)28-17-29(23-7-13-26(14-8-23)32(36)37)19-30(18-28)24-9-15-27(16-10-24)33(38)39/h1-19H,(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
IHXWCGKMBFQHTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)











